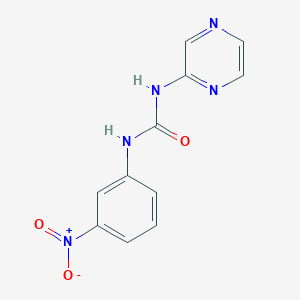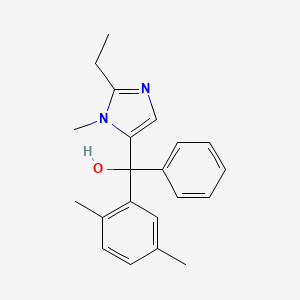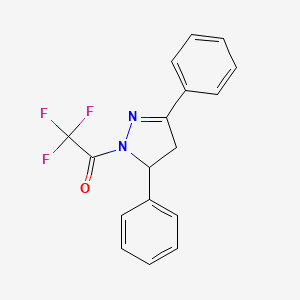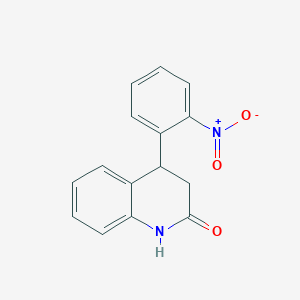
N-(3-nitrophenyl)-N'-2-pyrazinylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-nitrophenyl)-N'-2-pyrazinylurea (NPU) is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE), an enzyme that plays a crucial role in regulating intracellular levels of cyclic nucleotides. NPU has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Mecanismo De Acción
N-(3-nitrophenyl)-N'-2-pyrazinylurea is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE), an enzyme that catalyzes the hydrolysis of cyclic nucleotides. By inhibiting PDE, N-(3-nitrophenyl)-N'-2-pyrazinylurea increases the intracellular levels of cyclic nucleotides, which in turn activates various signaling pathways. The activation of these pathways leads to the observed biological effects of N-(3-nitrophenyl)-N'-2-pyrazinylurea.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-N'-2-pyrazinylurea has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(3-nitrophenyl)-N'-2-pyrazinylurea has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the activation of nuclear factor-kappa B (NF-κB). Additionally, N-(3-nitrophenyl)-N'-2-pyrazinylurea has been shown to improve myocardial function and reduce myocardial infarction size by increasing the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-nitrophenyl)-N'-2-pyrazinylurea has several advantages for lab experiments. It is a potent and selective inhibitor of PDE, making it a useful tool for studying the role of cyclic nucleotides in various biological processes. N-(3-nitrophenyl)-N'-2-pyrazinylurea is also stable and easy to synthesize, making it readily available for research. However, N-(3-nitrophenyl)-N'-2-pyrazinylurea has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. Additionally, N-(3-nitrophenyl)-N'-2-pyrazinylurea has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Direcciones Futuras
There are several future directions for the research on N-(3-nitrophenyl)-N'-2-pyrazinylurea. One potential direction is the development of N-(3-nitrophenyl)-N'-2-pyrazinylurea analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of N-(3-nitrophenyl)-N'-2-pyrazinylurea in other diseases, such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to understand the mechanism of action of N-(3-nitrophenyl)-N'-2-pyrazinylurea and its downstream signaling pathways. Overall, N-(3-nitrophenyl)-N'-2-pyrazinylurea has significant potential for therapeutic applications and warrants further investigation.
Métodos De Síntesis
The synthesis method of N-(3-nitrophenyl)-N'-2-pyrazinylurea involves the reaction of 3-nitrophenyl isocyanate with 2-aminopyrazine in the presence of a base. The reaction yields N-(3-nitrophenyl)-N'-2-pyrazinylurea as a white solid with a melting point of 220-222°C. The purity of the compound can be confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-(3-nitrophenyl)-N'-2-pyrazinylurea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. N-(3-nitrophenyl)-N'-2-pyrazinylurea has also been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-(3-nitrophenyl)-N'-2-pyrazinylurea has been shown to have cardioprotective effects by improving myocardial function and reducing myocardial infarction size.
Propiedades
IUPAC Name |
1-(3-nitrophenyl)-3-pyrazin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3/c17-11(15-10-7-12-4-5-13-10)14-8-2-1-3-9(6-8)16(18)19/h1-7H,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDMDTUZCYKIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Nitrophenyl)-3-pyrazin-2-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139977.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5139984.png)

![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol dihydrobromide](/img/structure/B5139997.png)
![N-ethyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5140002.png)
![2-fluoro-N-{2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5140006.png)

![N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5140026.png)

![1-(1-hydroxyethyl)-17-(4-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5140038.png)

![ethyl 1-[4-(acetylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5140060.png)
![methyl 4-{4-[2-(1-azepanyl)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5140066.png)
